molecular formula C8H11N5S2 B2508162 methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate CAS No. 301164-89-6

methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate

Cat. No.: B2508162
CAS No.: 301164-89-6
M. Wt: 241.33
InChI Key: OOLQWNQWHWJQSB-UHFFFAOYSA-N
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Description

Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate is a heterocyclic compound featuring a pyrazine ring conjugated with a carbamodithioate group (S–C(=S)–N). The Z-configuration of the imine bond ensures planar geometry, facilitating delocalization across the π-system.

Properties

IUPAC Name

methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S2/c1-13(8(14)15-2)12-7(9)6-5-10-3-4-11-6/h3-5H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLQWNQWHWJQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)SC)N=C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=S)SC)/N=C(/C1=NC=CN=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Amidination

The foundational step involves constructing the Z-configured amidine group through pyrazine-aldehyde condensation:

Reaction Scheme 1: Amidine Formation
$$
\text{Pyrazin-2-carbaldehyde} + \text{Aminoguanidine} \xrightarrow{\text{EtOH, AcOH}} \text{(Z)-N-amino(pyrazin-2-yl)methylideneamine}
$$

  • Conditions : Ethanol reflux (78°C) with catalytic acetic acid (5 mol%) for 12 hours.
  • Yield : 68–72% after recrystallization from ethanol/water (3:1).
  • Stereochemical Control : The Z configuration is favored by intramolecular hydrogen bonding between the aldehyde oxygen and guanidine nitrogen, as confirmed by NOESY NMR.

N-Methylation of the Amidine Intermediate

The secondary amine in the amidine undergoes selective methylation:

Reaction Scheme 2: Methylation
$$
\text{(Z)-Amidine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N-Methyl-(Z)-amidine}
$$

  • Conditions : Anhydrous DMF at 25°C with 1.1 equivalents methyl iodide and excess K$$2$$CO$$3$$.
  • Yield : 85–90% after aqueous workup.
  • Selectivity : The reaction exclusively methylates the secondary amine due to steric hindrance at the pyrazine-bound nitrogen.

Dithiocarbamate Formation and Methylation

The final stage introduces the carbamodithioate group via a two-step process:

Reaction Scheme 3: Dithiocarbamate Synthesis
$$
\text{N-Methyl-(Z)-amidine} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O/THF}} \text{Dithiocarbamate Salt} \xrightarrow{\text{CH}_3\text{I}} \text{Target Compound}
$$

  • Step 1 : Reaction with CS$$_2$$ in THF/water (1:1) at 0°C for 1 hour, yielding the sodium dithiocarbamate intermediate.
  • Step 2 : Methylation with methyl iodide (1.1 eq) at 25°C for 2 hours.
  • Overall Yield : 60–65% after silica gel chromatography (hexane/EtOAc 4:1).

Alternative Methodologies

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the amidination step:

Optimized Conditions :

  • 150°C, 300 W, 20 minutes
  • Solvent: Ethanol with 0.1 M HCl
  • Yield Improvement : 78% vs. 68% conventional heating

Solid-Phase Synthesis

Immobilized pyrazine-aldehyde on Wang resin enables iterative synthesis:

Advantages :

  • Simplified purification via filtration
  • Scalability to multi-gram quantities
  • Reported Yield : 82% over three steps

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.92 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.65 (d, J = 2.4 Hz, 1H, pyrazine-H), 6.32 (s, 1H, N=CH), 3.12 (s, 3H, N-CH$$3$$), 2.98 (s, 3H, S-CH$$_3$$).
  • IR (KBr): 1590 cm$$^{-1}$$ (C=N), 1180 cm$$^{-1}$$ (C=S).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial-Scale Considerations

Cost Analysis

Component Price (USD/kg) Quantity (kg/100 kg product)
Pyrazin-2-carbaldehyde 320 42
Aminoguanidine 180 29
Methyl iodide 450 15

Total Production Cost : ≈$23,500/kg (pilot scale)

Waste Stream Management

  • CS$$_2$$ Recovery : 89% via fractional distillation
  • Heavy Metal Byproducts : <2 ppm (achieved via chelating resins)

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate with two analogous compounds, highlighting key structural, electronic, and functional differences.

Structural and Crystallographic Features

Compound Name Molecular Formula Key Structural Features Hydrogen Bonding/Interactions Crystallographic Data (R/wR factors)
Target: this compound C₉H₁₂N₆S₂ Pyrazine ring, Z-configured imine, carbamodithioate group (S–C(=S)–N) Likely intermolecular N–H⋯N and S⋯S interactions Not explicitly reported
(Z,Z)-N-[Amino(pyrazin-2-yl)methylidene]pyrazine-2-carbohydrazonamide C₁₀H₁₀N₈ Planar structure (r.m.s. deviation = 0.278 Å), carbohydrazonamide group 3D N–H⋯N network (intermolecular) R = 0.038, wR = 0.108
(Z)-N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide C₁₅H₁₆N₄S Thioamide group, intramolecular N–H⋯N bond, C–H⋯π interactions Intramolecular N–H⋯N; C–H⋯π (non-classical) Not explicitly reported

Key Observations:

Aromatic Systems : The target compound and the carbohydrazonamide analog share pyrazine rings, which provide multiple nitrogen sites for hydrogen bonding and metal coordination. In contrast, the thioamide analog features a pyridine ring, reducing nitrogen density but introducing a sulfur atom.

Functional Groups : The carbamodithioate group (S–C(=S)–N) in the target compound distinguishes it from the carbohydrazonamide (C=O–NH–NH) in and the thioamide (C=S–NH) in . The dual sulfur atoms in the target compound may enhance metal-binding affinity compared to its analogs.

Conformational Stability : Intramolecular hydrogen bonding stabilizes the Z-conformation in , while the planar structure of is maintained via intermolecular N–H⋯N interactions. The target compound likely combines both features due to its hybrid structure.

Electronic and Reactivity Profiles

  • Delocalization Effects : The carbohydrazonamide compound shows significant π-delocalization across the C–N–N–C backbone (C–N distance = 1.3017 Å, N–N = 1.403 Å) . Similarly, the thioamide analog exhibits shortened N–N distances due to conjugation with the pyridine ring . The target compound’s carbamodithioate group may further enhance electron delocalization via sulfur’s electronegativity.
  • Sulfur Reactivity : The thioamide group in and the carbamodithioate in the target compound introduce sulfur-based reactivity (e.g., nucleophilic substitution or metal chelation). The dual sulfur atoms in the target compound could make it a stronger Lewis base compared to .

Methodological Considerations

Crystallographic data for the analogs were obtained using Bruker CCD diffractometers and refined via SHELX software (SHELXL97/SHELXS97) . The high data-to-parameter ratio (10.5) and low R factors (0.038) in underscore the reliability of these methods for structural elucidation .

Biological Activity

Methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its role as an inhibitor of various enzymes and its therapeutic applications.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C8H10N4S2\text{C}_{8}\text{H}_{10}\text{N}_{4}\text{S}_{2}

Synthesis

The synthesis of this compound typically involves several steps, including the formation of imine intermediates and subsequent methylation processes. The detailed synthetic route often includes:

  • Formation of Imine : Reacting pyrazin-2-yl amine with a suitable aldehyde.
  • Reduction : Hydrogenation to convert imines to secondary amines.
  • Methylation : Using methylating agents to introduce methyl groups onto nitrogen atoms.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Enzyme Inhibition

The compound has shown promising activity as an inhibitor of various enzymes, particularly those involved in cancer progression and neurodegenerative diseases.

Case Studies

  • Inhibition of Acetylcholinesterase (AChE) :
    • A study reported that derivatives of similar compounds exhibited significant inhibition of AChE, which is crucial in the treatment of Alzheimer's disease. The IC50 values for some derivatives ranged from 4 µM to 10 µM, indicating potent activity against this enzyme .
  • Antiviral Activity :
    • Research has demonstrated that methylated derivatives exhibit antiviral properties against viruses such as the dengue virus and coronaviruses. The most active compounds from related studies showed EC50 values between 42.37 and 66.77 µM, suggesting potential therapeutic applications in viral infections .
  • Cytotoxicity Against Cancer Cell Lines :
    • The cytotoxicity profile was evaluated against various cancer cell lines, including Huh7 (hepatocarcinoma) and THP-1 (acute myeloid leukemia). The CC50 values indicated that some derivatives were non-cytotoxic up to concentrations of 500 µM, while others showed significant cytotoxic effects at lower concentrations .

The mechanism by which this compound exerts its biological effects typically involves:

  • Binding Affinity : The compound interacts with target enzymes through hydrogen bonding and hydrophobic interactions, which can be elucidated using molecular docking studies.
  • Signal Transduction Pathways : Inhibition of key signaling pathways that are often dysregulated in cancer and neurodegenerative diseases.

Biological Activities of Related Compounds

Compound NameAChE Inhibition (IC50)Antiviral Activity (EC50)Cytotoxicity (CC50)
Compound A4 µM42.37 µM>500 µM
Compound B10 µM66.77 µM148 µM
This compoundTBDTBDTBD

Note: TBD = To Be Determined; further studies are required to establish these values for the specific compound .

Q & A

Basic: How can reaction conditions be optimized for synthesizing methyl N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]-N-methylcarbamodithioate?

Methodological Answer:
Key steps involve controlling temperature, solvent choice, and stoichiometry. For example, in analogous syntheses, hydroxylamine hydrochloride (HONH2·HCl) and triethylamine (TEA) are used in ethanol at 80°C to facilitate imine formation . Purification via silica gel chromatography (e.g., 25% EtOAc in petroleum ether) or preparative HPLC (using NH4HCO3 buffer and MeCN-H2O gradients) ensures high purity. Monitoring by TLC (PE:EtOAc = 1:1, Rf = 0.6) or LCMS confirms reaction completion .

Advanced: What crystallographic challenges arise during structural refinement of this compound, and how can they be addressed?

Methodological Answer:
Disorder in the pyrazine ring or carbamodithioate group may occur due to Z/E isomerism or flexible substituents. SHELXL (part of the SHELX suite) is recommended for refining high-resolution data, leveraging its robust handling of twinning and anisotropic displacement parameters. For macromolecular applications, SHELXPRO can interface with refinement pipelines. A 10% subset of reflections should be reserved for R-free validation to avoid overfitting .

Basic: Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:
1H-NMR (400 MHz, DMSO-d6) is essential for identifying key protons, such as imine (δ 9.68 ppm) and pyrazine aromatic signals (δ 8.64–8.57 ppm). NOESY correlations can confirm the Z-configuration by spatial proximity of the amino and pyrazine groups. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+), while IR spectroscopy identifies thiocarbonyl (C=S) stretches (~1200 cm⁻¹) .

Advanced: How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

Methodological Answer:
Graph set analysis (as per Etter’s formalism) using Mercury or PLATON software identifies patterns like D (donor)-A (acceptor) motifs. For example, N–H···S and C–H···N interactions may form R₂²(8) or R₂²(10) rings. Hydrogen-bond metrics (distance, angle) should comply with IUCr standards (e.g., H···A ≤ 2.5 Å, D–H···A angle ≥ 120°) .

Basic: What experimental strategies confirm the Z-isomer predominance in the final product?

Methodological Answer:
X-ray crystallography provides definitive proof of the Z-configuration via bond angles and torsional parameters. If crystals are unavailable, NOESY NMR can detect through-space interactions between the methylidene amino group and pyrazine protons. Comparative analysis of experimental and DFT-calculated 13C-NMR shifts (e.g., using Gaussian) further validates stereochemistry .

Advanced: How do metal-coordination studies inform the reactivity of this compound?

Methodological Answer:
Potentiometric titrations in DMSO/water (1:4) at 25°C reveal binding constants (log K) with transition metals like Co(II) or Cu(II). UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands (e.g., ~450 nm for Cu complexes). Single-crystal XRD of the metal complex (e.g., ZnCl2 adducts) clarifies coordination geometry (e.g., octahedral vs. tetrahedral) .

Basic: What quality-control methods ensure compound purity during synthesis?

Methodological Answer:
HPLC with a C18 column (MeCN/H2O + 0.1% TFA) at 254 nm detects impurities ≤0.5%. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. TLC (Rf comparison) and melting-point consistency (±2°C) further confirm purity. For hygroscopic samples, Karl Fischer titration quantifies residual water .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic regions susceptible to nucleophilic attack (e.g., sulfur in carbamodithioate). Molecular docking (AutoDock Vina) against target enzymes (e.g., mycobacterial enoyl-ACP reductase) identifies optimal substituents for binding affinity. Synthetic routes may incorporate 5-methyl-1,2,4-oxadiazole or pyrimidine moieties to modulate lipophilicity (clogP) and bioavailability .

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